REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(OC(C)C)(=O)C.O>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:17](=[O:19])[CH3:18])=[CH:5][CH:4]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
104.8 g
|
Type
|
reactant
|
Smiles
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Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
104.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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57.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
the mixture is stirred until the solid
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature below 20° C.
|
Type
|
WAIT
|
Details
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the mixture is left
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Type
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STIRRING
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Details
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stirring at 20° C
|
Type
|
CUSTOM
|
Details
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to form
|
Type
|
CUSTOM
|
Details
|
which precipitate
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with 200 ml of water
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Type
|
TEMPERATURE
|
Details
|
is then cooled at 0-5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product formed
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
WASH
|
Details
|
is then washed twice with 100 ml of MTBE
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)NNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |